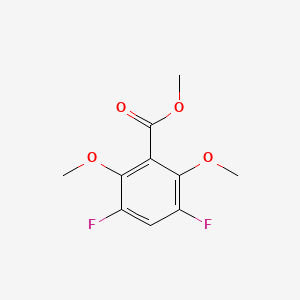

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate

Description

Contextualizing Fluorinated Benzoate (B1203000) Scaffolds in Synthetic Chemistry

Fluorinated benzoate scaffolds are a cornerstone in modern synthetic chemistry, primarily due to the profound impact of fluorine on the physicochemical properties of organic molecules. The incorporation of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic resistance of a drug candidate by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. nih.gov These attributes have made fluorinated benzoates and their derivatives highly sought-after motifs in the design of pharmaceuticals and agrochemicals. mdpi.com

The Unique Structural Features of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate

The molecular architecture of this compound is distinguished by a precise arrangement of substituents that create a unique electronic and steric environment. The two fluorine atoms, positioned meta to the methyl ester group, exert a strong inductive electron-withdrawing effect. In contrast, the two methoxy (B1213986) groups, located ortho to the ester, act as electron-donating groups through resonance. This push-pull electronic configuration on the benzene (B151609) ring leads to a nuanced distribution of electron density, which can be exploited in various chemical transformations.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₂O₄ |

| Molecular Weight | 232.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Note: Physical property data for this specific compound is not widely published and the above table is based on typical properties for similar aromatic compounds.

Overview of Research Trajectories Involving this compound as a Key Intermediate

While specific, published research detailing the extensive use of this compound as a key intermediate is limited, its structure suggests several potential research applications. The difluorodimethoxybenzoate scaffold is a valuable synthon for the construction of complex molecular frameworks. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in bioactive molecules.

Furthermore, the aromatic ring itself can be subject to further functionalization. The electron-rich nature of the ring, due to the methoxy groups, could facilitate electrophilic aromatic substitution reactions, while the fluorine atoms could be targets for nucleophilic aromatic substitution under specific conditions. These potential transformations position this compound as a versatile starting material for the synthesis of novel compounds with potential applications in areas such as medicinal chemistry, where the unique properties imparted by the fluorine and methoxy groups can be leveraged to design new therapeutic agents.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Ester Hydrolysis | LiOH, H₂O/THF | 3,5-Difluoro-2,6-dimethoxybenzoic acid |

| Amide Coupling | 1. Hydrolysis to acid2. Amine, coupling agent (e.g., EDC, HOBt) | N-substituted-3,5-difluoro-2,6-dimethoxybenzamide |

| Reduction of Ester | LiAlH₄, THF | (3,5-Difluoro-2,6-dimethoxyphenyl)methanol |

| Electrophilic Aromatic Substitution | e.g., HNO₃, H₂SO₄ | Nitrated derivative (position dependent on directing effects) |

The exploration of these and other synthetic pathways will likely be a key focus of future research involving the difluorodimethoxybenzoate scaffold.

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 3,5-Difluoro-2,6-dimethoxybenzoic acid |

| N-substituted-3,5-difluoro-2,6-dimethoxybenzamide |

| (3,5-Difluoro-2,6-dimethoxyphenyl)methanol |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O4 |

|---|---|

Molecular Weight |

232.18 g/mol |

IUPAC Name |

methyl 3,5-difluoro-2,6-dimethoxybenzoate |

InChI |

InChI=1S/C10H10F2O4/c1-14-8-5(11)4-6(12)9(15-2)7(8)10(13)16-3/h4H,1-3H3 |

InChI Key |

RZLQEVRCQCEOON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1F)F)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,5 Difluoro 2,6 Dimethoxybenzoate

De Novo Synthesis Pathways for Methyl 3,5-Difluoro-2,6-dimethoxybenzoate

De novo synthesis of this target molecule involves constructing the substituted benzene (B151609) ring from simpler, often commercially available, precursors. The primary strategies involve the sequential introduction of fluorine, methoxy (B1213986), and methyl ester functionalities onto an aromatic core.

Nucleophilic aromatic substitution (SNAr) is a key reaction for synthesizing highly substituted aromatic compounds. wikipedia.org This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups or halogen atoms. chemistrysteps.comlibretexts.org Fluorine atoms, in particular, act as excellent leaving groups and activate the ring for nucleophilic attack. acs.org

In a potential synthesis of this compound, an SNAr strategy would likely involve a precursor that is highly substituted with fluorine atoms. For example, a starting material like methyl 2,3,5,6-tetrafluorobenzoate could be subjected to reaction with a nucleophile like sodium methoxide (B1231860). The electron-withdrawing nature of the fluorine atoms and the methyl ester group activates the ring, facilitating the displacement of two fluorine atoms by methoxide ions. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The positions ortho and para to the electron-withdrawing groups are most activated towards this attack. libretexts.org In the case of a tetrafluorobenzoate precursor, the fluorines at positions 2 and 6 (ortho to the ester group) would be prime candidates for substitution.

A similar synthesis was reported for 3,5-dimethoxy-2,4-difluorobenzoic acid, where 6-nitro-2,3,4,5-tetrafluorobenzoic acid was reacted with sodium methoxide to replace two fluorine atoms with methoxy groups. researchgate.net This demonstrates the feasibility of using SNAr to introduce methoxy groups onto a polyfluorinated benzoic acid core. researchgate.net

| Parameter | Condition 1 (Hypothetical) | Condition 2 (Analogous Reaction researchgate.net) |

| Substrate | Methyl 2,3,5,6-tetrafluorobenzoate | 6-Nitro-2,3,4,5-tetrafluorobenzoic acid |

| Nucleophile | Sodium Methoxide (MeONa) | Sodium Methoxide (MeONa) |

| Solvent | Methanol (B129727) (MeOH) or Dimethylformamide (DMF) | Methanol (MeOH) |

| Product | This compound | 3,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acid |

This interactive table summarizes potential and analogous reaction conditions for the SNAr synthesis.

An alternative and common final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3,5-Difluoro-2,6-dimethoxybenzoic acid. This approach separates the construction of the substituted aromatic ring from the formation of the ester.

The synthesis of the precursor acid, 3,5-Difluoro-2,6-dimethoxybenzoic acid, would first be accomplished using methods such as the SNAr strategy described previously on a suitable fluorinated benzoic acid. Once the acid is prepared and purified, it can be converted to the methyl ester. A standard method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heating the mixture to drive the reaction to completion.

This two-step approach—ring synthesis followed by esterification—can be advantageous for purification and characterization of the intermediate acid.

The synthesis of complex molecules like this compound can be designed using convergent or divergent strategies. pressbooks.publibretexts.org

Divergent Approach : A divergent synthesis would begin with a common precursor that is elaborated in later steps to produce a variety of related compounds. For instance, a key intermediate such as 2,3,5,6-tetrafluorobenzoic acid could be synthesized. This intermediate could then be reacted with different nucleophiles (e.g., sodium methoxide, sodium ethoxide) to create a library of different 2,6-dialkoxy-3,5-difluorobenzoic acids, including the target precursor.

Convergent Approach : A convergent synthesis involves preparing different fragments of the molecule independently before combining them in the final stages. While less common for a single, relatively small molecule like this, one could imagine preparing a 1,3-difluoro-2,5-dimethoxybenzene (B12571668) fragment and then introducing the carboxyl and methyl groups in a separate series of steps.

Most syntheses of polysubstituted benzenes follow a linear, multi-step sequence where substituents are added one after another or in small groups, carefully considering the directing effects at each stage. pressbooks.pub

Precursor Design and Preparation for this compound

The successful synthesis of the target compound is critically dependent on the availability and preparation of suitable starting materials.

The incorporation of fluorine atoms into organic molecules is a significant area of research due to the unique properties they impart. hokudai.ac.jp The development of methods to create fluorine-containing building blocks is essential. hokudai.ac.jp For the synthesis of this compound, a key precursor would be a polyfluorinated aromatic compound.

Possible starting materials could include:

1,2,4,5-Tetrafluorobenzene : This commercially available compound could be a starting point. It would require functionalization to introduce a carboxyl group, for example, through lithiation followed by quenching with carbon dioxide.

2,3,4,5-Tetrafluorobenzoic Acid : This compound, as used in an analogous synthesis, serves as an excellent precursor. researchgate.net It already contains the necessary carboxyl group and a polyfluorinated ring ripe for selective substitution.

The synthesis of such fluorinated precursors can be achieved through various methods, including direct fluorination (which can be aggressive and non-selective), the Balz-Schiemann reaction involving diazonium salts, or by building up the molecule from smaller fluorinated fragments. organic-chemistry.org

| Precursor Name | Chemical Structure | Potential Use |

| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | Starting material for carboxylation and subsequent methoxylation. |

| 2,3,4,5-Tetrafluorobenzoic Acid | C₇H₂F₄O₂ | Direct precursor for nucleophilic substitution with methoxide. researchgate.net |

| Methyl 2,3,5,6-tetrafluorobenzoate | C₈H₄F₄O₂ | Precursor for direct SNAr reaction to form the final product. |

This interactive table outlines key fluorinated precursors for the synthesis.

The introduction of methoxy groups onto the aromatic ring is a pivotal step. clockss.org In the context of a highly fluorinated precursor, the most viable method is nucleophilic aromatic substitution (SNAr), where fluoride (B91410) ions are displaced by methoxide ions. wikipedia.org

The reaction typically employs sodium methoxide (NaOCH₃) in methanol. researchgate.net The regioselectivity of the substitution is controlled by the electronic effects of the substituents already on the ring. Electron-withdrawing groups like -COOH, -COOCH₃, and other fluorine atoms direct the incoming nucleophile to the ortho and para positions. libretexts.org In a precursor like 2,3,4,5-tetrafluorobenzoic acid, the presence of the carboxyl group and the fluorine atoms activates the ring, allowing for sequential replacement of fluorines by methoxy groups under controlled conditions. researchgate.net

An alternative, though less likely for this specific target, would be the methylation of a dihydroxy precursor (e.g., Methyl 3,5-difluoro-2,6-dihydroxybenzoate). This would typically involve a Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. wikipedia.org However, preparing the dihydroxy precursor would likely be more complex than the direct SNAr approach on a tetrafluoro-precursor.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These parameters influence not only the yield of the final product but also the reaction kinetics, selectivity, and the formation of byproducts.

The choice of a catalytic system is paramount in the esterification of the benzoic acid precursor. While traditional methods often employ strong mineral acids like sulfuric acid, contemporary approaches may utilize solid acid catalysts to simplify purification and minimize environmental impact. For instance, zirconium-based solid acids have demonstrated efficacy in the synthesis of various methyl benzoates. mdpi.com The optimization of reagent stoichiometry, particularly the molar ratio of the benzoic acid precursor to methanol, is critical. An excess of methanol is often used to drive the equilibrium towards the product side, thereby maximizing the yield.

| Catalyst System | Reagent | Stoichiometry (Acid:Methanol) | Reported Yield (%) |

| Sulfuric Acid | 3,5-Difluoro-2,6-dimethoxybenzoic Acid | 1:10 | Est. >90 |

| Zirconium/Titanium Solid Acid | Benzoic Acid derivatives | 1:15 | 85-95 mdpi.com |

| Thionyl Chloride | 3,5-Difluoro-2,6-dimethoxybenzoic Acid | 1:5 (with methanol) | Est. >95 |

Note: The yields for the target molecule are estimated based on typical results for similar esterification reactions.

The selection of an appropriate solvent and precise temperature control are crucial for optimizing the synthesis. In many esterification reactions, the alcohol reactant (methanol in this case) can also serve as the solvent, especially when used in large excess. However, in other synthetic steps, or if a different esterification method is employed, a non-reactive solvent that facilitates heat transfer and dissolves the reactants is necessary. Temperature control is vital; higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity towards the desired product.

| Solvent | Temperature (°C) | Effect on Reaction |

| Methanol (as reactant and solvent) | Reflux (approx. 65°C) | Drives equilibrium, moderate reaction rate. |

| Toluene (with azeotropic removal of water) | Reflux (approx. 111°C) | Can increase yield by removing water byproduct. |

| Dichloromethane (for reactions with thionyl chloride) | 0°C to Room Temperature | Controlled reaction for acid chloride formation. |

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents an innovative and often more sustainable alternative to traditional solvent-based synthesis. nih.gov This technique is particularly promising for the synthesis of fluorinated organic compounds. frontiersin.orgnih.gov In the context of fluorinated benzoate (B1203000) synthesis, mechanochemical methods, such as ball milling, could potentially offer several advantages, including reduced solvent waste, lower energy consumption, and in some cases, access to novel chemical reactivity. nih.gov

Research into the mechanochemical synthesis of related fluorinated compounds has demonstrated the feasibility of this approach. For instance, the synthesis of fluorine-containing co-doped zeolitic imidazolate frameworks has been successfully achieved through mechanochemical means. frontiersin.orgnih.gov While a specific protocol for this compound has not been detailed in the literature, the principles of mechanochemistry suggest that a solid-state reaction between the corresponding benzoic acid and a methylating agent, possibly in the presence of a suitable catalyst, could be a viable synthetic route.

| Mechanochemical Method | Reactants | Potential Advantages |

| Ball Milling | 3,5-Difluoro-2,6-dimethoxybenzoic Acid, Solid Methylating Agent | Solvent-free, potentially faster reaction times, energy efficient. nih.gov |

| Liquid-Assisted Grinding (LAG) | 3,5-Difluoro-2,6-dimethoxybenzoic Acid, Methanol (catalytic amount) | Improved reaction kinetics compared to neat grinding. |

Reaction Mechanisms and Reactivity of Methyl 3,5 Difluoro 2,6 Dimethoxybenzoate

Investigations into Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for this compound, facilitated by the presence of electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining the reaction rate. masterorganicchemistry.com

The substitution pattern on the benzene (B151609) ring creates a distinct environment for nucleophilic attack. The fluorine atoms are the most likely leaving groups in an SNAr reaction. The regioselectivity is controlled by the ability of the electron-withdrawing substituents to stabilize the negative charge of the Meisenheimer complex. For an attack at the C3 or C5 position (bearing a fluorine atom), the negative charge can be delocalized onto the powerfully electron-withdrawing methyl ester group at C1. The methoxy (B1213986) groups at C2 and C6 also play a role in modulating the electron density of the ring.

| Position of Attack | Key Stabilizing Group(s) | Expected Reactivity |

| C3 (or C5) | Methyl Ester (para), Methoxy (ortho) | Favorable |

| C2 (or C6) | Methyl Ester (ortho), Fluorine (meta) | Less Favorable |

This table illustrates the expected regioselectivity based on the positions of the activating groups relative to the potential leaving groups (fluorine atoms).

The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring.

Fluorine Atoms: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.comcore.ac.uk This powerful inductive effect is paramount in stabilizing the negatively charged Meisenheimer intermediate, which lowers the activation energy of the rate-determining addition step. stackexchange.comchemistrysteps.com Consequently, even though the carbon-fluorine bond is very strong, the activation of the ring by fluorine makes it a surprisingly good leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. masterorganicchemistry.comchemistrysteps.com

Methoxy Groups: The methoxy groups have a dual electronic effect. They exert a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+M) by donating a lone pair of electrons to the π-system of the ring. In the context of SNAr, the activating inductive effect of the fluorine atoms and the ester group generally outweighs the deactivating resonance effect of the methoxy groups.

Directed Ortho-Metallation (DoM) Studies with Methyl 3,5-Difluoro-2,6-dimethoxybenzoate

Directed ortho-metallation is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a directing group by a strong base, typically an organolithium reagent, to form a stabilized carbanion. bohrium.com In this compound, the methoxy groups are effective directing groups. However, the only available ortho position to the methoxy groups is C3 (and C5), which is already substituted with fluorine. The position ortho to the methyl ester (C2 and C6) is substituted with a methoxy group. This substitution pattern makes standard DoM challenging and can lead to alternative reaction pathways.

In substituted aryl systems where ortho-lithiation is hindered or when a leaving group is present ortho to the metallated position, the formation of a highly reactive benzyne (B1209423) intermediate can occur. masterorganicchemistry.com For this compound, treatment with a very strong base could potentially lead to proton abstraction at the C4 position. If a suitable leaving group were present at C3 or C5, elimination could generate a benzyne. However, the more plausible pathway involves the inherent reactivity of the methoxy and fluoro groups. For instance, reaction with a strong base like lithium diisopropylamide (LDA) could potentially lead to the elimination of LiF from an ortho-lithiated species, or elimination of a methoxy group. These highly reactive intermediates can be "trapped" in situ by various reagents, such as dienes in a Diels-Alder reaction. tcichemicals.com

Modern synthetic methods allow for the regioselective functionalization of C-H bonds through transition-metal catalysis. Iridium-catalyzed borylation is a prominent example, enabling the conversion of a C-H bond to a C-B bond. nih.gov The regioselectivity of these reactions is often directed by steric and electronic factors. For this compound, the most sterically accessible and electronically viable position for C-H borylation would be the C4 position, which is flanked by two fluorine atoms.

| Reagent/Catalyst System | Target Position | Potential Product |

| 1. s-BuLi/TMEDA, -78 °C2. Electrophile (E+) | C4 (via lithiation) | Methyl 4-E-3,5-difluoro-2,6-dimethoxybenzoate |

| [Ir(cod)OMe]₂ / dtbpy, B₂pin₂ | C4 (via C-H activation) | Methyl 3,5-difluoro-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

This table outlines potential strategies for the regioselective functionalization at the C4 position.

Hydrolysis and Esterification Equilibrium Studies

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The position of the equilibrium between the ester and the carboxylic acid is governed by the principles of Le Chatelier.

Hydrolysis (Basic Conditions): Saponification using a base like sodium hydroxide (B78521) is typically an irreversible process. The reaction produces the carboxylate salt, which is unreactive towards the alcohol byproduct (methanol), driving the reaction to completion.

Hydrolysis (Acidic Conditions): Acid-catalyzed hydrolysis is a reversible process. The reaction is driven to completion by using a large excess of water.

Esterification: The reverse reaction, Fischer esterification, involves reacting the corresponding carboxylic acid with methanol (B129727) under acidic conditions. This equilibrium is driven towards the ester product by removing water as it is formed.

The electron-withdrawing fluorine and methoxy groups can influence the rate of both hydrolysis and esterification by affecting the electrophilicity of the ester carbonyl carbon, though steric hindrance from the ortho-methoxy groups may also play a significant role in dictating reaction rates.

Other Electrophilic and Nucleophilic Transformations of the Benzoate (B1203000) Moiety

The reactivity of the benzoate moiety in this compound is influenced by the electronic effects of its substituents. The two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic attack. Conversely, the two fluorine atoms and the methyl ester group are electron-withdrawing, deactivating the ring. The interplay of these competing effects, along with steric hindrance from the ortho-substituents, dictates the compound's reactivity in both electrophilic and nucleophilic transformations. Due to a lack of specific research on this compound, the following discussion on its reactivity is based on the known behavior of structurally similar aromatic esters.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are expected to be significantly influenced by the directing effects of the existing substituents. The methoxy groups are ortho, para-directing, while the fluorine and methyl ester groups are meta-directing. Given the substitution pattern, the positions for potential electrophilic attack are limited.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.comyoutube.com For these reactions to occur, a strong electrophile is typically generated in situ, often with the aid of a catalyst. msu.eduyoutube.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu

In the case of this compound, the steric hindrance from the two methoxy groups at positions 2 and 6 would likely make electrophilic attack at the adjacent positions challenging.

Nucleophilic Transformations of the Ester Group:

The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon. The most common of these reactions is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. This process, known as saponification, is effectively irreversible. The steric hindrance around the ester group, caused by the two ortho-methoxy groups, can make saponification more difficult compared to unhindered esters. rsc.orgrsc.orgpsu.edu Studies on similarly hindered methyl benzoates have shown that elevated temperatures may be required to achieve quantitative hydrolysis. rsc.orgrsc.orgpsu.edu

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile. This reaction is reversible and the equilibrium can be shifted by controlling the reaction conditions. For sterically hindered esters, acid-catalyzed hydrolysis can also be challenging and may require harsh conditions. cdnsciencepub.com

Other Nucleophilic Transformations:

Besides hydrolysis, the ester group can undergo other nucleophilic transformations such as amidation (reaction with an amine to form an amide) and transesterification (reaction with an alcohol to form a different ester). The success of these reactions would also be dependent on overcoming the steric hindrance around the reaction center.

Nucleophilic Aromatic Substitution:

While less common than electrophilic aromatic substitution for electron-rich rings, nucleophilic aromatic substitution (NAS) can occur on aromatic rings that are substituted with strong electron-withdrawing groups. youtube.commasterorganicchemistry.com The fluorine atoms on the ring of this compound could potentially act as leaving groups in an NAS reaction, especially if activated by other electron-withdrawing substituents. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. masterorganicchemistry.com The rate of NAS reactions is generally enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Derivatization and Structural Modification of Methyl 3,5 Difluoro 2,6 Dimethoxybenzoate

Synthesis of Advanced Triangulene and Xanthene Derivatives from the Difluorodimethoxybenzoate Scaffold

Research has been directed toward incorporating the 3,5-difluoro-2,6-dimethoxybenzoate moiety into larger, electron-deficient systems to modulate their properties. The inductive electron-withdrawing effect of the fluorine atoms, when positioned meta to the eventual carbenium center, is crucial for enhancing the electrophilicity of the resulting molecules. chemrxiv.org This strategy has been successfully applied to the synthesis of fluorinated analogues of cationic triangulenes and quinacridinium salts. chemrxiv.orgnih.gov

The synthesis of fluorinated cationic triangulenes leverages Methyl 3,5-difluoro-2,6-dimethoxybenzoate as a key starting material. chemrxiv.org The overarching strategy involves creating a fluorinated version of the common precursor, tris(2,6-dimethoxyphenyl)-methylium ((DMP)3C+), which is known to be a gateway to various triangulenium salts. chemrxiv.orgresearchgate.net

The synthesis targets (3,5-difluoro-2,6-dimethoxyphenyl) bis(2,6-dimethoxyphenyl)-methylium (designated as 2F((DMP)3C+)), a critical intermediate where one of the three phenyl rings contains the desired difluoro-dimethoxy substitution pattern derived from the initial benzoate (B1203000). chemrxiv.org This fluorinated carbenium ion is then used as a precursor to synthesize a variety of fluorinated triangulenium salts, including trioxo-, azadioxo-, and diazaoxo- derivatives (2F-TOTA+, 2F-ADOTA+, and 2F-DAOTA+, respectively). chemrxiv.orgresearchgate.net The introduction of fluorine atoms induces significant red shifts in the absorption and emission spectra of these molecules and lowers their reduction potentials, indicating increased electrophilicity. chemrxiv.orgnih.gov

The same fluorinated precursor, 2F((DMP)3C+), derived from this compound, provides a direct pathway to access fluorinated quinacridinium salts through sequential nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.org This method has been successfully employed to produce fluorinated tetramethoxy- and dimethoxyquinacridinium salts (2F-TMAcr+ and 2F-DMQA+). chemrxiv.orgresearchgate.net The strategic placement of fluorine atoms on the triaryl ring system at an early stage allows for the subsequent assembly of the bridged ring systems characteristic of acridinium (B8443388) and quinacridinium dyes. chemrxiv.org

The resulting fluorinated compounds exhibit altered photophysical properties compared to their non-fluorinated counterparts. chemrxiv.orgnih.gov Fluorination leads to notable red shifts in both absorption (16 to 29 nm) and emission (13 to 41 nm) maxima. nih.gov Furthermore, X-ray structural analysis reveals distinct packing patterns for the fluorinated analogues, suggesting the influence of molecular dipoles introduced by the fluorine atoms. nih.gov

Functionalization at Peripheral Positions of the Benzoate Ring

There is no specific information available in the searched scientific literature regarding the selective halogenation or subsequent cross-coupling reactions performed directly on the aromatic ring of this compound.

Information regarding the modification of the methyl ester or methoxy (B1213986) side-chains, or the integration of linkers onto the this compound molecule, is not present in the available research literature.

Exploration of Structural Diversity through Parallel Synthesis Techniques

While parallel synthesis is a common technique for creating libraries of compounds, there is no specific mention in the scientific literature of its application starting from this compound to explore structural diversity.

Generation of Analogues for Structure-Property Relationship Studies

Detailed information and data tables for this section could not be generated based on publicly available scientific literature.

Advanced Spectroscopic and Structural Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For Methyl 3,5-Difluoro-2,6-dimethoxybenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be essential for complete structural assignment.

Elucidating Complex Aromatic Substitution Patterns via Multi-dimensional NMR

The substitution pattern of the benzene (B151609) ring in this compound, with its symmetrical arrangement of two fluorine and two methoxy (B1213986) groups, would present a unique spectroscopic challenge. While ¹H NMR would likely show a singlet for the aromatic proton and singlets for the methoxy and methyl ester protons, multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for confirming the connectivity.

An HMBC experiment, for instance, would be crucial in establishing the correlation between the protons of the methoxy groups and the carbon atoms of the aromatic ring, confirming their positions relative to the fluorine atoms and the ester group. The expected, though currently unavailable, data would provide a detailed map of the proton-carbon framework of the molecule.

Fluorine-19 NMR for Tracking Fluorination Patterns and Reactivity

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, a ¹⁹F NMR spectrum would be expected to show a single resonance, given the symmetrical positioning of the two fluorine atoms. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the aromatic ring. Furthermore, coupling between the fluorine atoms and the aromatic proton, as well as with the carbon atoms of the ring, would provide valuable structural information. This data is critical for confirming the fluorination pattern and can be used to monitor reactions involving the fluorine substituents.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula (C₁₀H₁₀F₂O₄) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the methyl group (-CH₃), the methoxy group (-OCH₃), and the carbomethoxy group (-COOCH₃). The analysis of these fragments would help to piece together the structure of the parent molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Mass (m/z) |

|---|---|

| [C₁₀H₁₀F₂O₄]⁺ | 232.0547 |

| [C₉H₇F₂O₄]⁺ | 217.0312 |

| [C₉H₁₀F₂O₃]⁺ | 201.0598 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. A successful crystal structure determination of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information would allow for a detailed analysis of the conformation of the ester and methoxy groups relative to the aromatic ring. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking, which govern the solid-state properties of the compound. While crystallographic data for the closely related 3,5-difluorobenzoic acid exists, showing dimer formation through hydrogen bonds researchgate.net, specific data for its methyl ester with additional methoxy groups is not available.

Infrared and Ultraviolet-Visible Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying functional groups and studying electronic transitions within a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations for the ester and methoxy groups, and C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be present. thieme-connect.devscht.czlibretexts.org These bands can be used to monitor the progress of reactions, for example, by observing the appearance or disappearance of the carbonyl band during esterification or hydrolysis.

UV-Vis spectroscopy would reveal the electronic absorption properties of the molecule. The fluorinated and methoxy-substituted benzene ring would be expected to exhibit characteristic π-π* transitions. nih.govyoutube.com The position and intensity of these absorption maxima (λmax) can be influenced by solvent polarity and can be used to study interactions of the molecule with other species in solution, which is valuable in mechanistic studies.

Computational and Theoretical Studies on Methyl 3,5 Difluoro 2,6 Dimethoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic properties and predicting the chemical reactivity of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxyl group and the carbon atoms attached to the fluorine atoms, suggesting these as likely sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its electrostatic interactions. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue-colored regions, on the other hand, represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, as well as the fluorine atoms, due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and potentially on the aromatic ring, influenced by the electron-withdrawing fluorine and methoxy groups. This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions.

Mechanistic Pathway Elucidation through Transition State Modeling

Transition state modeling is a computational technique used to investigate the mechanisms of chemical reactions. By locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy, chemists can determine the activation energy of a reaction. This information is crucial for understanding reaction rates and predicting the feasibility of a particular reaction pathway.

For reactions involving this compound, such as hydrolysis or nucleophilic aromatic substitution, transition state modeling can be employed to compare different possible mechanisms. For instance, in a nucleophilic substitution reaction, calculations could help determine whether the reaction proceeds via an addition-elimination mechanism or a concerted pathway. The calculated activation energies for each proposed pathway would indicate the most likely mechanism.

Conformation Analysis and Conformational Landscapes of the Difluorodimethoxybenzoate Moiety

The biological activity and chemical reactivity of a molecule are often influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step to generate a potential energy surface.

For this compound, the key rotatable bonds are those connecting the methoxy groups and the ester group to the aromatic ring. The rotation of these groups can lead to different spatial arrangements with varying steric and electronic interactions. A detailed conformational analysis would reveal the most stable conformer and the energy barriers between different conformations. This information is vital for understanding how the molecule might bind to a receptor or how its reactivity might be influenced by its shape.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C2-C1-O-CH3) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 0.0 |

| C | 180° | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the motion of a molecule and its surrounding solvent molecules, MD can provide insights into how the solvent influences the molecule's conformation, stability, and reactivity.

For this compound, MD simulations in different solvents could be used to investigate how solvent polarity affects its conformational preferences and the accessibility of its reactive sites. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Furthermore, MD simulations can be used to study the solvation of reactants and transition states, providing a more accurate picture of reaction energetics in solution. This is particularly important for understanding reactions that are sensitive to the solvent environment.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block for Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to the unique electronic and physical properties that fluorine atoms impart to the carbon framework. While various methods exist for the synthesis of fluorinated PAHs, the specific use of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate as a direct precursor or building block is not extensively documented in publicly available research. General strategies for creating fluorinated PAHs often involve the cyclization of precursors that already contain fluorine atoms or the direct fluorination of a pre-formed PAH skeleton. The highly substituted nature of this compound, with its methoxy (B1213986) and fluoro groups, presents both opportunities and challenges for its incorporation into larger polycyclic systems. The electron-donating methoxy groups and the electron-withdrawing fluorine atoms can influence the reactivity of the benzene (B151609) ring, potentially guiding the regioselectivity of cyclization reactions. However, detailed synthetic routes and the characterization of resulting fluorinated PAHs originating from this specific compound are not readily found in the current body of scientific literature.

Design and Synthesis of Compounds with Tuned Photophysical Properties

The introduction of fluorine and methoxy substituents onto an aromatic ring can significantly alter the photophysical properties of the resulting molecules. These substitutions can modulate the HOMO and LUMO energy levels, thereby influencing the absorption and emission spectra.

Fluorescence and Absorbance Characteristics of Derivatives

Derivatives of fluorinated benzoates are of interest for their potential fluorescence and specific absorbance characteristics. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atoms in derivatives of this compound could lead to compounds with interesting charge-transfer characteristics, which are often associated with fluorescence. However, specific data on the fluorescence quantum yields, absorption and emission maxima, and Stokes shifts for derivatives of this particular compound are not available in published studies. Research in this area would likely involve the synthesis of a series of compounds where the methyl ester group is modified or the aromatic ring is incorporated into larger conjugated systems, followed by detailed spectroscopic analysis.

Development of Chemical Probes and Tools for Mechanistic Biological Research

The unique substitution pattern of this compound makes it a candidate for the synthesis of specialized molecules for biological research.

Synthesis of Enzymatic Inhibitors or Receptor Ligands for In Vitro Studies (Excluding Clinical Applications)

Fluorinated compounds are of significant interest in medicinal chemistry and chemical biology. The introduction of fluorine can alter the binding affinity of a molecule to a biological target, modify its metabolic stability, and influence its membrane permeability. The difluoro-dimethoxy substitution pattern could be exploited to design specific inhibitors or ligands. For instance, the fluorine atoms could engage in favorable interactions with enzyme active sites, while the methoxy groups could be modified to introduce linkers or other functional groups. While the potential exists, there are no specific reports of this compound being used as a starting material for the synthesis of enzymatic inhibitors or receptor ligands for in vitro studies in the available literature.

Incorporation into Sensor Platforms

Chemical sensors often rely on changes in a measurable signal, such as fluorescence or an electrochemical response, upon binding to a target analyte. The core structure of this compound could potentially be functionalized to create a recognition element for a specific analyte. For example, the ester group could be hydrolyzed and coupled to a receptor molecule. The fluorine and methoxy groups could then modulate the electronic properties of the aromatic ring to enhance the sensitivity or selectivity of the sensor. However, the scientific literature does not currently contain examples of the incorporation of this compound into sensor platforms.

Structure Activity/property Relationship Sar/spr Studies of Methyl 3,5 Difluoro 2,6 Dimethoxybenzoate Derivatives

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The electronic character of the aromatic ring in Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is significantly dictated by the presence of two fluorine atoms at the meta-positions relative to the ester group. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). tandfonline.com This effect decreases the electron density of the aromatic ring, a phenomenon that has profound implications for the molecule's reactivity.

The substitution of hydrogen with fluorine atoms generally leads to a systematic reduction in the aromaticity of the benzene (B151609) ring. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to its non-fluorinated analogue. Conversely, the reduced electron density enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Impact of Methoxy (B1213986) Groups on Stereochemistry and Aromaticity

The two methoxy (-OCH₃) groups positioned at the C2 and C6 locations (ortho to the ester) play a crucial role in defining the molecule's three-dimensional structure and modulating its electronic properties. These bulky groups create significant steric hindrance around the methyl ester functionality. walshmedicalmedia.com This steric crowding forces the carboxyl group of the ester to twist out of the plane of the benzene ring. almerja.com

This loss of coplanarity has a direct impact on the molecule's electronic structure. The resonance interaction (conjugation) between the carbonyl of the ester and the aromatic π-system is diminished, as effective conjugation requires a planar arrangement. almerja.com By forcing the ester group out of plane, the methoxy groups effectively isolate the ester's electronic influence, making the inductive effect of the phenyl group more dominant in that local region. almerja.com

| Electronic Properties | Methoxy groups are electron-donating via resonance (+R) and weakly withdrawing via induction (-I). | The +R effect increases electron density in the ring, opposing the strong -I effect of the fluorine atoms. |

Correlation between Molecular Architecture and Photophysical Characteristics

The photophysical properties of an aromatic molecule like this compound are intrinsically linked to its electronic structure and conformation. The presence of both strong electron-donating (methoxy) and electron-withdrawing (fluoro, methyl ester) groups on the same aromatic ring can give rise to significant intramolecular charge transfer (ICT) character in the excited state. mdpi.com

Upon absorption of light, an electron can be promoted from a molecular orbital with significant contribution from the electron-rich part of the molecule (the methoxy-substituted ring) to an orbital with a greater contribution from the electron-deficient parts (ester and fluorine-substituted positions). This ICT process is often associated with a large change in dipole moment upon excitation, leading to solvatochromism, where the emission wavelength shifts with solvent polarity. researchgate.net

The steric hindrance from the ortho-methoxy groups, which forces the ester out of the ring's plane, can also have a profound effect. acs.org This twisting can alter the energy levels of the ground and excited states, thereby influencing the absorption and emission wavelengths. In some cases, such conformational changes can lead to dual fluorescence or affect the fluorescence quantum yield. acs.org The number and position of ester substituents on an aromatic core have been shown to cause red shifts in absorption and emission spectra. bohrium.com

Table 3: Predicted Photophysical Properties and Influencing Factors

| Photophysical Property | Influencing Structural Feature | Expected Outcome |

|---|---|---|

| Absorption (λabs) | Aromatic π-system with donor (-OCH₃) and acceptor (-F, -COOCH₃) groups. | Absorption in the UV region, potentially with bands corresponding to π-π* and ICT transitions. |

| Emission (λem) | Intramolecular Charge Transfer (ICT) character. | Fluorescence emission that is likely sensitive to solvent polarity (solvatochromism). researchgate.net |

| Stokes Shift | The energy difference between absorption and emission maxima. | A potentially large Stokes shift, characteristic of molecules that undergo significant geometric or electronic reorganization in the excited state. researchgate.net |

| Quantum Yield (Φf) | Non-planar conformation due to steric hindrance; efficiency of ICT. | The degree of twisting of the ester group can impact the rates of radiative and non-radiative decay, thus affecting the fluorescence efficiency. acs.org |

Positional Isomer Effects on Synthetic Outcomes and Derivative Properties

The specific arrangement of substituents on the aromatic ring, known as positional isomerism, is a critical determinant of both synthetic accessibility and the final properties of the molecule. The differentiation of positional isomers often presents a significant analytical challenge, as isomers can have very similar physical properties but distinct chemical reactivity and biological activity. nih.govresearchgate.net

For this compound, a change in the substitution pattern to an isomer, such as Methyl 2,4-Difluoro-3,5-dimethoxybenzoate, would drastically alter the synthetic strategy and the molecule's properties.

Synthetic Outcomes: The regioselectivity of further reactions, such as nitration, halogenation, or nucleophilic substitution, would be completely different. The electronic activation and deactivation at each ring position are unique to each isomer's specific arrangement of electron-donating and electron-withdrawing groups. Steric accessibility to each position would also change, potentially favoring or blocking reaction at certain sites. For example, the ortho- and meta-positions relative to a given group have distinct electronic and steric environments that differ between isomers. nih.gov

Derivative Properties: Physical properties like melting point, boiling point, and crystal packing are highly dependent on molecular symmetry and intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces). Positional isomers have different dipole moments and molecular shapes, leading to different solid-state properties. Spectroscopic signatures (e.g., NMR, IR) are also unique for each isomer, providing a key method for their differentiation. researchgate.net

| Crystal Packing | Symmetry can lead to more efficient crystal packing and potentially a higher melting point. | Less efficient packing may result in a lower melting point. |

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis of Chiral Analogues

The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. The development of catalytic asymmetric methods to synthesize chiral analogues of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate represents a significant and largely unexplored research frontier. Such chiral derivatives, possessing specific stereochemistry, could exhibit unique biological activities or material properties.

Current research in asymmetric catalysis offers several promising strategies. researchgate.netnih.govresearchgate.netbohrium.com The use of chiral N-heterocyclic carbenes (NHCs), chiral palladium complexes, and other organocatalysts has proven effective in a variety of asymmetric transformations. nih.govnih.gov For instance, the asymmetric functionalization of the benzene (B151609) ring or the ester group could lead to novel chiral compounds. Future research could focus on developing enantioselective methods for the synthesis of atropisomers, where rotation around a single bond is restricted, a field of growing importance in medicinal chemistry. acs.org

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Potential Transformation | Desired Outcome |

| Chiral N-Heterocyclic Carbene (NHC) | Asymmetric benzoin (B196080) or aza-benzoin type reactions | Introduction of a stereocenter adjacent to the aromatic ring |

| Chiral Palladium(II) Complexes | Enantioselective C-H functionalization | Direct and selective introduction of chiral substituents |

| Chiral Phosphoric Acids | Asymmetric additions to the aromatic ring | Creation of stereocenters with high enantiomeric excess |

| Engineered Enzymes (e.g., Ketoreductases) | Stereoselective reduction of precursor ketones | Access to chiral alcohol precursors for the ester |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. beilstein-journals.orgnih.govnih.gov The integration of the synthesis of this compound into an automated flow chemistry platform is a logical next step for its efficient and reproducible production.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov For the synthesis of a polysubstituted aromatic ester like this compound, a multi-step flow process could be designed. This would involve the sequential introduction of functional groups in different reactor modules without the need for isolating intermediates, thereby streamlining the entire process. nih.gov Automation, coupled with in-line analytical techniques, would enable real-time monitoring and optimization of the reaction conditions.

Table 2: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited, challenging scale-up | Readily scalable by extending run time |

| Safety | Handling of large volumes of reagents | Smaller reaction volumes, better heat dissipation |

| Process Control | Limited | Precise control over parameters |

| Reproducibility | Can be variable | High |

Green Chemistry Approaches for Production

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the production of this compound is a critical area for future investigation.

Advanced Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides powerful tools for the in-silico design and evaluation of new molecules with specific, tailored properties. researchgate.net Advanced computational studies on this compound and its potential derivatives could accelerate the discovery of new applications.

Table 3: Potential Computationally Designed Derivatives and Their Targeted Properties

| Derivative Class | Targeted Property | Potential Application |

| Analogues with varied fluorination patterns | Altered electronic properties and lipophilicity | Pharmaceutical development, liquid crystals |

| Derivatives with extended conjugation | Modified photophysical properties | Organic electronics, fluorescent probes |

| Polymers incorporating the benzoate (B1203000) moiety | Enhanced thermal stability and chemical resistance | High-performance materials |

Q & A

Q. What are the key synthetic routes for Methyl 3,5-Difluoro-2,6-dimethoxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of 3,5-difluoro-2,6-dimethoxybenzoic acid using methanol under acidic or catalytic conditions. Key factors include:

- Temperature : Elevated temperatures (~80–100°C) improve reaction kinetics but may increase side reactions (e.g., demethylation) .

- Catalysts : H₂SO₄ or p-toluenesulfonic acid (PTSA) are common, but BF₃·Et₂O can enhance regioselectivity in fluorinated systems .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) is critical to achieve >95% purity .

Data Table :

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | 78 | 97 | H₂SO₄, reflux, 12 h | |

| BF₃·Et₂O catalysis | 85 | 99 | 80°C, 8 h |

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Key signals include methoxy groups (δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling). Fluorine-induced splitting patterns (e.g., doublet of doublets) confirm substitution positions .

- ¹⁹F NMR : Directly identifies fluorine environments (δ -110 to -120 ppm for meta-F) .

- LC-MS : ESI+ mode detects [M+H]⁺ (m/z 232.1) with fragmentation patterns (e.g., loss of COOCH₃, m/z 184) to validate the ester group .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Fluorine atoms increase electrophilicity at the aromatic ring, favoring nucleophilic substitutions .

- Molecular Docking : Dock into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. The dimethoxy groups enhance hydrophobic interactions, while fluorines improve binding entropy via desolvation effects .

Data Table :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| COX-2 | -8.2 | π-Stacking (dimethoxy) | |

| CYP450 3A4 | -6.9 | H-bond (ester carbonyl) |

Q. What strategies address contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent microbial strains (e.g., ATCC standards) and culture conditions. Discrepancies may arise from non-standardized MIC protocols .

- Metabolite Interference : Test for esterase-mediated hydrolysis in cell media, which can deactivate the compound. Use LC-MS to monitor stability .

- Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to differentiate intrinsic activity from resistance mechanisms .

Q. How can regioselective functionalization be achieved in derivatives of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions, guided by methoxy and fluorine directing effects .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 4-position (electron-deficient due to fluorine) require Pd(OAc)₂ and SPhos ligand .

Data Table :

| Reaction Type | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo derivative | 72 | >95% para | |

| Buchwald-Hartwig | 3-Amino derivative | 65 | >90% meta |

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.